Lrrk2-IN-7 is synthesized through various chemical methods and classified as a small molecule inhibitor. It specifically targets the kinase activity of LRRK2, which is known to be involved in several cellular processes, including vesicle trafficking and cytoskeletal dynamics. The development of this compound has been driven by the need for effective treatments for idiopathic Parkinson's disease and related disorders.
The synthesis of Lrrk2-IN-7 involves multiple steps, typically starting from commercially available precursors. The process includes:
For example, one study utilized a tritium/hydrogen exchange method to prepare radiolabeled versions of Lrrk2 inhibitors, demonstrating the complexity involved in synthesizing these compounds while ensuring their efficacy and safety for biological applications .
Lrrk2-IN-7 has a complex molecular structure that includes multiple functional groups essential for its interaction with the LRRK2 protein. The detailed structure is characterized by:
The structural data indicates that Lrrk2-IN-7 forms specific interactions with the active site of the kinase domain, which is crucial for its inhibitory activity .
Lrrk2-IN-7 undergoes specific chemical reactions that facilitate its binding to LRRK2. Key reactions include:
In vitro studies have shown that Lrrk2-IN-7 can significantly reduce the phosphorylation of downstream substrates such as Rab proteins, which are critical for cellular signaling pathways .
The mechanism of action of Lrrk2-IN-7 involves its competitive inhibition of the kinase activity of LRRK2. Upon binding to the ATP-binding site of LRRK2, it prevents ATP from accessing the active site, thereby inhibiting phosphorylation activities on target substrates.
Data from various studies indicate that this inhibition leads to decreased levels of phosphorylated Rab proteins, which are implicated in neurodegenerative processes associated with Parkinson's disease .
Lrrk2-IN-7 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic use .
Lrrk2-IN-7 is primarily used in research settings focused on Parkinson's disease. Its applications include:
The ongoing research into Lrrk2-IN-7 underscores its potential as an important tool in understanding and treating neurodegenerative diseases .
Leucine-rich repeat kinase 2 is a large (2527 amino acids, ~280 kDa) multidomain protein belonging to the ROCO family. Its primary structure comprises seven distinct domains arranged linearly from N- to C-terminus: Armadillo repeat (ARM), ankyrin repeat (ANK), leucine-rich repeat (LRR), Ras of complex proteins (ROC), C-terminal of ROC (COR), kinase (KIN), and WD40 domains [4] [6]. The ARM, ANK, LRR, and WD40 domains facilitate protein-protein interactions, while the ROC-COR tandem domain confers GTPase activity and the kinase domain enables serine/threonine phosphorylation [1] [8]. The ROC domain binds and hydrolyzes GTP, whereas the kinase domain phosphorylates downstream substrates. These enzymatic activities are functionally linked; GTP binding stabilizes the kinase domain and enhances its activity, while kinase activity regulates GTP hydrolysis through autophosphorylation of the ROC domain [6] [8]. LRRK2 predominantly exists in dimeric form in cells, and dimerization via the ROC-COR interface significantly enhances both GTPase and kinase activities [7] [8].
Table 1: Functional Domains of Leucine-rich repeat kinase 2
| Domain | Structural Features | Primary Functions |
|---|---|---|
| Armadillo (ARM) | Helical repeats forming groove structures | Protein-protein interactions, membrane association |
| Ankyrin (ANK) | Stacked α-helices | Protein-protein scaffolding |
| Leucine-rich repeat (LRR) | Curved solenoid structure with parallel β-sheets | Ligand binding, conformational regulation |
| Ras of complex (ROC) | GTP-binding pocket with P-loop motif | GTP hydrolysis, dimerization interface |
| C-terminal of ROC (COR) | Connector domain with α-helical bundles | ROC dimer stabilization, kinase domain coupling |
| Kinase (KIN) | Bilobal fold typical of serine/threonine kinases | Substrate phosphorylation, autoregulation |
| WD40 | β-propeller platform | Substrate recruitment, vesicular trafficking |
Pathogenic mutations in Leucine-rich repeat kinase 2 cluster within its catalytic core domains. The most prevalent mutation, glycine 2019 to serine (G2019S), resides in the kinase domain’s activation loop and increases kinase activity by 2–3-fold by enhancing ATP binding efficiency [1] [8]. Mutations in the ROC domain (arginine 1441 to cysteine/glycine/histidine; R1441C/G/H) and COR domain (tyrosine 1699 to cysteine; Y1699C) impair GTP hydrolysis, leading to sustained GTP-bound states that indirectly elevate kinase activity [6] [8]. Biochemical analyses demonstrate that these pathogenic variants exhibit increased autophosphorylation and phosphorylation of generic substrates like myelin basic protein compared to wild-type Leucine-rich repeat kinase 2 [1] [4]. Neuronal toxicity induced by mutant Leucine-rich repeat kinase 2 expression in primary neurons and animal models (e.g., Drosophila, Caenorhabditis elegans) is consistently rescued by kinase-inactivating mutations or small-molecule Leucine-rich repeat kinase 2 inhibitors, confirming that hyperactivation drives neurodegeneration [8].
Table 2: Major Pathogenic Leucine-rich repeat kinase 2 Mutations and Biochemical Consequences
| Mutation | Domain Location | Effect on GTPase Activity | Effect on Kinase Activity | Pathogenic Mechanism |
|---|---|---|---|---|
| R1441C/G/H | ROC | Impaired hydrolysis | Increased (2–3 fold) | GTPase dysfunction, enhanced dimerization |
| Y1699C | COR | Reduced GTP turnover | Increased (2 fold) | Altered ROC-KIN domain coupling |
| G2019S | Kinase (activation loop) | No significant change | Increased (3 fold) | Enhanced ATP binding affinity |
| I2020T | Kinase | Unaltered | Variable reports | Potential disruption of catalytic spine |
Leucine-rich repeat kinase 2 mutations represent the most frequent genetic cause of autosomal dominant familial Parkinson’s disease, accounting for 4–8% of hereditary cases and 1–3% of apparently sporadic cases globally [1] [6]. Penetrance varies significantly by mutation and population; G2019S penetrance reaches 74% by age 80 in Ashkenazi Jewish populations but only 25–30% in others, indicating strong environmental or genetic modifiers [3] [6]. Genome-wide association studies consistently implicate non-coding variants in the Leucine-rich repeat kinase 2 genomic region as risk factors for idiopathic Parkinson’s disease, suggesting that dysregulation of Leucine-rich repeat kinase 2 expression or function contributes to sporadic pathogenesis [1] [6]. Notably, Lewy body pathology containing phosphorylated α-synuclein is present in most Leucine-rich repeat kinase 2-associated Parkinson’s disease brains and overlaps extensively with sporadic Parkinson’s disease neuropathology [1] [8]. Environmental modifiers identified via exposomics of household dust demonstrate that chemical exposures (e.g., Bisphenol S, perfluorobutane sulfonic acid) differentially alter mitochondrial function in dopaminergic neurons derived from Leucine-rich repeat kinase 2 mutation carriers, potentially explaining reduced penetrance [3].
Beyond neuronal dysfunction, Leucine-rich repeat kinase 2 critically regulates immune responses relevant to Parkinson’s disease pathogenesis. It is highly expressed in peripheral immune cells, including monocytes, B lymphocytes, and dendritic cells [4] [6]. Genome-wide association studies link Leucine-rich repeat kinase 2 polymorphisms to Crohn’s disease, leprosy, and tuberculosis susceptibility, implicating it in inflammatory pathway regulation [6]. Mechanistically, Leucine-rich repeat kinase 2 kinase activity promotes nucleotide-binding oligomerization domain-containing protein 2 (NOD2)-dependent nuclear factor kappa B (NF-κB) activation and cytokine production in macrophages. Pathogenic Leucine-rich repeat kinase 2 variants amplify this response, increasing interleukin-1β and tumor necrosis factor-α secretion upon bacterial stimulus [6]. In microglia, hyperactive Leucine-rich repeat kinase 2 enhances lipopolysaccharide-induced neurotoxic reactivity and impedes phagocytic clearance of α-synuclein aggregates, creating a pro-inflammatory milieu that exacerbates neuronal damage [6] [8]. This neuroinflammatory cascade establishes a bidirectional link between peripheral inflammation and central neurodegeneration in Parkinson’s disease.
A breakthrough in understanding Leucine-rich repeat kinase 2 pathobiology came from the identification of Rab GTPases as physiological substrates. Phosphoproteomic studies revealed that Leucine-rich repeat kinase 2 specifically phosphorylates a conserved threonine residue (Thr72/73) in the switch II motif of multiple Rab proteins, including Rab 8A, Rab 10, and Rab 12 [2] [4] [6]. This phosphorylation disrupts Rab interactions with guanine nucleotide dissociation inhibitors and effectors, thereby impairing vesicular trafficking. Pathogenic Leucine-rich repeat kinase 2 mutants exhibit heightened Rab phosphorylation, leading to:
Table 3: Key Rab GTPase Substrates of Leucine-rich repeat kinase 2 and Functional Impacts
| Rab GTPase | Phosphorylation Site | Primary Cellular Function | Consequence of Leucine-rich repeat kinase 2 Hyperphosphorylation |
|---|---|---|---|
| Rab 8A | Thr 72 | Ciliogenesis, polarized transport | Disrupted RILPL1 binding, impaired cilia assembly |
| Rab 10 | Thr 73 | GLUT4 trafficking, lysosomal function | β-Glucocerebrosidase mislocalization, lysosomal degradation defects |
| Rab 12 | Thr 72 | Autophagosome maturation | Impaired autophagic flux, accumulation of damaged organelles |
| Rab 29 | Thr 71 | Leucine-rich repeat kinase 2 recruitment to membranes | Enhanced Leucine-rich repeat kinase 2 activation via positive feedback |
| Rab 35 | Thr 72 | Synaptic vesicle recycling | Reduced clathrin-mediated endocytosis, synaptic dysfunction |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1